molecular formula C14H9N5O2S2 B4355761 3-METHYL-N~4~-(1,3,4-THIADIAZOL-2-YL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

3-METHYL-N~4~-(1,3,4-THIADIAZOL-2-YL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

Cat. No.: B4355761
M. Wt: 343.4 g/mol
InChI Key: XOBVFRVZCLALKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-METHYL-N~4~-(1,3,4-THIADIAZOL-2-YL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines several heterocyclic rings, making it a versatile scaffold for various biological activities.

Mechanism of Action

Target of Action

The compound, 3-methyl-N-1,3,4-thiadiazol-2-yl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide, is a derivative of the 1,3,4-thiadiazole class . Thiadiazole derivatives have been found to interact with a variety of targets, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These targets play crucial roles in various biological processes, such as fluid balance, nerve signal transmission, and phosphate metabolism, respectively .

Mode of Action

Thiadiazole derivatives are known to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those associated with its targets. For instance, inhibition of carbonic anhydrase can disrupt fluid balance and pH regulation, while inhibition of cholinesterase can affect nerve signal transmission

Pharmacokinetics

The pharmacokinetic properties of this compound are currently unknown. In silico pharmacokinetic studies have been conducted on similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, which could provide some insights .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound inhibits carbonic anhydrase, it could lead to changes in fluid balance and pH levels within cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s ability to form hydrogen bonds with its targets could be affected by changes in pH or temperature .

Future Directions

Given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives, future research will likely continue to explore these compounds for potential therapeutic applications. This could include the development of new derivatives with improved potency, selectivity, or safety profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N~4~-(1,3,4-THIADIAZOL-2-YL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This process leads to the formation of the thiadiazole ring, which is then further functionalized to introduce the isoxazolo and pyridine moieties.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N~4~-(1,3,4-THIADIAZOL-2-YL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .

Scientific Research Applications

3-METHYL-N~4~-(1,3,4-THIADIAZOL-2-YL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-METHYL-N~4~-(1,3,4-THIADIAZOL-2-YL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE apart is its combination of multiple heterocyclic rings, which enhances its ability to interact with various biological targets. This unique structure provides a versatile platform for the development of new therapeutic agents with improved efficacy and selectivity .

Properties

IUPAC Name

3-methyl-N-(1,3,4-thiadiazol-2-yl)-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O2S2/c1-7-11-8(12(20)17-14-18-15-6-23-14)5-9(10-3-2-4-22-10)16-13(11)21-19-7/h2-6H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBVFRVZCLALKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-METHYL-N~4~-(1,3,4-THIADIAZOL-2-YL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-METHYL-N~4~-(1,3,4-THIADIAZOL-2-YL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-METHYL-N~4~-(1,3,4-THIADIAZOL-2-YL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-METHYL-N~4~-(1,3,4-THIADIAZOL-2-YL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 5
3-METHYL-N~4~-(1,3,4-THIADIAZOL-2-YL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-METHYL-N~4~-(1,3,4-THIADIAZOL-2-YL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.